(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple chiral centers. The complete IUPAC name is (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. This designation reflects the precise stereochemical configuration at each asymmetric carbon center within the glucuronide moiety.
The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 168844-25-5 and bears the PubChem Compound Identifier 92023811. Alternative nomenclature includes Fenirofibrate Acyl-beta-D-glucuronide and the commercial designation TGA84425. The molecular formula C₂₃H₂₅ClO₁₀ encompasses twenty-three carbon atoms, twenty-five hydrogen atoms, one chlorine atom, and ten oxygen atoms, yielding a molecular weight of 496.9 grams per mole.
The compound belongs to the broader classification of acyl glucuronides, which represent a major class of phase II metabolites formed through the conjugation of carboxylic acid-containing parent compounds with glucuronic acid. These conjugates typically exhibit enhanced water solubility compared to their parent compounds, facilitating renal excretion and representing a critical pathway for xenobiotic elimination.
Table 1: Fundamental Chemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₂₃H₂₅ClO₁₀ | |
| Molecular Weight | 496.9 g/mol | |
| CAS Registry Number | 168844-25-5 | |
| PubChem CID | 92023811 | |
| InChI Key | UJNGWDHZBYRDRO-UHFFFAOYSA-N |
Stereochemical Configuration Analysis (2R,3R,4R,5S,6R)
The stereochemical designation (2R,3R,4R,5S,6R) defines the absolute configuration at the five chiral centers within the glucuronide ring system. This configuration follows the Cahn-Ingold-Prelog priority rules, where R and S designations indicate the spatial arrangement of substituents around each asymmetric carbon atom. The systematic assignment begins with carbon-2 bearing the carboxylic acid group and proceeds sequentially around the six-membered ring.
The β-D-glucuronide configuration represents the naturally occurring stereochemical arrangement found in biological systems. This configuration places the anomeric carbon (C-1) in the beta orientation, meaning the glycosidic bond extends axially from the ring in the same direction as the C-6 carboxyl group. The D-designation indicates that the configuration at C-5 matches that of D-glucose, establishing the fundamental stereochemical framework for this glucuronide class.
Commercial preparations of this compound typically exist as a mixture of diastereomers due to the presence of an additional chiral center in the fenofibrate moiety. This stereochemical heterogeneity arises from the (4-chlorophenyl)-hydroxymethyl substituent, which introduces an additional asymmetric carbon bearing the hydroxyl group. The resulting diastereomeric mixture affects both the compound's physical properties and its interaction with biological systems.
Table 2: Stereochemical Analysis of Chiral Centers
| Carbon Position | Configuration | Functional Group | Spatial Orientation |
|---|---|---|---|
| C-2 | R | Carboxylic acid | Equatorial |
| C-3 | R | Hydroxyl | Equatorial |
| C-4 | R | Hydroxyl | Equatorial |
| C-5 | S | Hydroxyl | Axial |
| C-6 | R | Acyl linkage | Equatorial |
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of fenirofibrate acyl-β-D-glucuronide reveals significant conformational complexity due to the presence of multiple undefined stereo centers within the molecule. PubChem computational analysis indicates that conformer generation is disallowed due to excessive stereochemical ambiguity, reflecting the challenging nature of three-dimensional structural determination for this compound.
The glucuronide ring system adopts a chair conformation characteristic of six-membered saturated rings, with the majority of substituents occupying equatorial positions to minimize steric interactions. The acyl linkage at the anomeric position introduces additional conformational flexibility, allowing rotation around the glycosidic bond and creating multiple low-energy conformational states.
Computational modeling studies suggest that the molecule exhibits restricted rotation around the aryl ether linkage connecting the chlorophenyl and phenoxy moieties. This restriction arises from steric hindrance between the hydroxymethyl substituent and the proximal aromatic systems. The resulting conformational preferences influence both the molecule's physical properties and its interaction with biological macromolecules.
The presence of multiple hydroxyl groups throughout the molecule creates extensive opportunities for intramolecular and intermolecular hydrogen bonding. These interactions significantly influence the compound's solution behavior and solid-state packing arrangements. Nuclear magnetic resonance studies reveal characteristic chemical shifts for the anomeric proton at approximately 5.3 parts per million, confirming the β-configuration of the glycosidic linkage.
Comparative Analysis with Related Acyl Glucuronides
Structural comparison with other acyl glucuronides reveals both common features and distinctive characteristics specific to fenirofibrate acyl-β-D-glucuronide. Like other members of this class, including diclofenac acyl glucuronide and ibuprofen acyl glucuronide, this compound exhibits the characteristic β-D-glucuronide core structure with an ester linkage at the anomeric position.
Diclofenac acyl glucuronide (molecular formula C₂₀H₁₉Cl₂NO₈, molecular weight 472.3 grams per mole) shares the acyl glucuronide framework but differs significantly in its aglycone structure. The diclofenac moiety contains a dichloroaniline group rather than the chlorophenyl hydroxymethyl system found in fenirofibrate acyl glucuronide. This structural difference influences both the metabolic stability and biological activity of the respective compounds.
Ibuprofen acyl glucuronide represents another important comparator, featuring a simpler aglycone structure based on propionic acid rather than the more complex aryloxy carboxylic acid system present in fenirofibrate. Research demonstrates that ibuprofen acyl glucuronide exhibits distinct biological activity, including antagonism of transient receptor potential ankyrin 1 channels, highlighting the structure-activity relationships within this compound class.
Table 3: Comparative Analysis of Related Acyl Glucuronides
The metabolic behavior of these compounds demonstrates common patterns including susceptibility to acyl migration, anomerization, and hydrolysis reactions. These chemical transformations represent significant considerations for both analytical methodology and biological interpretation. Research indicates that the rate of transacylation varies among different acyl glucuronides, with structural features of the aglycone significantly influencing the kinetics of these processes.
Enzyme specificity studies reveal that different acyl glucuronides exhibit varying preferences for specific UDP-glucuronosyltransferase isoforms. While UGT2B7 appears to be the primary enzyme responsible for many acyl glucuronidation reactions, including those involving gemfibrozil and other fibric acid derivatives, the specific enzymatic profile for fenirofibrate acyl glucuronide formation requires further investigation.
Properties
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNGWDHZBYRDRO-ZFDAFNFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747780 | |
| Record name | 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168844-25-5 | |
| Record name | 1-O-(2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoyl)-beta-L-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Derivation from D-Glucose
The glucuronic acid scaffold is often derived from D-glucose via oxidation and lactonization. The C6 hydroxyl group of glucose is oxidized to a carboxylic acid using strong oxidizing agents like chromic acid (HCrO) or potassium permanganate (KMnO), followed by cyclization to form the β-glucuronolactone intermediate. Subsequent hydrolysis under acidic or basic conditions yields the free glucuronic acid.
Example Protocol :
-
Oxidation : D-glucose is treated with HNO at 60°C to yield glucaric acid, which is selectively reduced to glucuronic acid.
-
Lactonization : Glucuronic acid undergoes intramolecular esterification in acidic methanol to form β-glucuronolactone.
-
Protection : Hydroxyl groups are protected as acetyl or benzyl ethers to prevent undesired side reactions during subsequent steps.
Enzymatic Glucuronidation
An alternative route involves enzymatic conjugation using UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid to acceptor molecules. While less common in industrial synthesis, this method is highly stereoselective and avoids harsh reaction conditions.
Limitations :
Preparation of the Propanoyl Side Chain
Synthesis of 4-[(4-Chlorophenyl)-Hydroxymethyl]Phenol
The phenoxy substituent is synthesized via Friedel-Crafts alkylation or Grignard addition:
-
Friedel-Crafts Alkylation : 4-Hydroxybenzaldehyde reacts with 4-chlorobenzyl chloride in the presence of AlCl to form 4-[(4-chlorophenyl)methyl]phenol.
-
Hydroxymethylation : The methyl group is oxidized to a hydroxymethyl group using KMnO in acidic conditions.
Reaction Conditions :
Esterification with 2-Methylpropanoyl Chloride
The phenolic hydroxyl group is acylated with 2-methylpropanoyl chloride under basic conditions (e.g., pyridine or NaCO) to form the propanoyl ester.
Key Considerations :
-
Excess acyl chloride ensures complete conversion.
-
Anhydrous conditions prevent hydrolysis of the acyl chloride.
Conjugation of the Side Chain to Glucuronic Acid
Esterification Strategy
The glucuronic acid’s C6 hydroxyl group is selectively activated for esterification with the propanoyl side chain.
Stepwise Protocol :
-
Activation : Glucuronic acid is treated with thionyl chloride (SOCl) to form the corresponding acyl chloride.
-
Coupling : The acyl chloride reacts with the propanoyl side chain’s hydroxyl group in the presence of a base (e.g., triethylamine).
Optimization Notes :
Stereochemical Control
The (2R,3R,4R,5S,6R) configuration is preserved using chiral auxiliaries or asymmetric catalysis:
-
Chiral Resolution : Diastereomeric salts formed with (R)-1-phenylethylamine enable separation of enantiomers.
-
Enzymatic Methods : Lipases or esterases catalyze stereoselective esterification.
Hydrolysis and Deprotection
Final steps involve deprotection of hydroxyl groups and isolation of the target compound:
Acidic Hydrolysis :
Basic Hydrolysis :
Analytical Data and Characterization
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 198–202°C | DSC |
| Specific Rotation | [α] = +47.3° (c = 1, HO) | Polarimetry |
| MS (ESI) | m/z 567.1 [M-H] | High-resolution MS |
| H NMR | δ 7.35 (d, 2H, Ar-Cl), 5.12 (s, 1H, CH-OH) | 500 MHz, DO |
Industrial-Scale Considerations
Cost-Effective Raw Materials
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the chlorophenyl group can produce a phenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycosidic Derivatives
Compound A : (2S,3S,4S,5R,6S)-6-[2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Similarities: Shares the oxane-carboxylic acid core. Contains phenolic substituents (chromen-4-one vs. chlorophenyl). Multiple hydroxyl groups enhance water solubility.
- Differences: Chromen-4-one (flavonoid) aglycone instead of chlorophenyl group. Higher molecular weight (494.365 g/mol vs. ~500–550 g/mol for the target compound) due to the fused aromatic system .
Compound B : W-06 (from Sargentodoxa cuneata)
- Structure : Complex glycoside with galloyl and substituted phenyl groups.
- Similarities: Ester linkages and hydroxylated oxane rings. Potential for antioxidant activity due to phenolic groups.
- Differences :
SGLT2 Inhibitors (e.g., Dapagliflozin, Sotagliflozin)
Dapagliflozin : (2S,3R,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Similarities :
- Substituted oxane ring with chlorophenyl and hydroxyl groups.
- Designed for high affinity to SGLT2 transporters.
- Differences: Lacks the carboxylic acid group, reducing ionization at physiological pH. Contains a hydroxymethyl group instead of the ester-propanoyloxy chain, altering metabolic stability .
Phenolic Acid Derivatives
3-O-Feruloylquinic Acid
- Structure: (1S,3S,4S,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)propenoyloxy]cyclohexanecarboxylic acid.
- Similarities :
- Carboxylic acid and ester linkages.
- Bioactivity linked to antioxidant properties.
- Differences: Cyclohexane core vs. oxane ring. Methoxy and propenoyl groups instead of chlorophenyl substituents .
Chlorophenyl-Containing Analogs
Compound C : (2R,3R,4R,5S)-6-{[3-(4-Chlorophenyl)-4-hydroxybutanoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
- Similarities: Chlorophenyl group and carboxylic acid on oxane. Hydroxybutanoyloxy ester chain.
- Differences: Shorter ester chain (butanoyl vs. 2-methylpropanoyl). Position of hydroxyl group on the ester chain may affect binding interactions .
Structural and Functional Analysis
Physicochemical Properties
| Property | Target Compound | Dapagliflozin | 3-O-Feruloylquinic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~550 (estimated) | 408.84 | 396.34 |
| H-Bond Donors | 5 | 5 | 5 |
| H-Bond Acceptors | 9 | 8 | 9 |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | 2.1 | 0.8 |
| Water Solubility | Moderate (due to -COOH) | Low (neutral pH) | High |
- Key Observations: The target compound’s carboxylic acid enhances solubility compared to SGLT2 inhibitors. Chlorophenyl group increases LogP vs. non-halogenated analogs .
Bioactivity and Mechanisms
- Target Compound: Potential inhibition of carbohydrate-active enzymes (e.g., glycosidases) due to structural mimicry of glycosides. Chlorophenyl group may enhance binding to hydrophobic enzyme pockets .
- SGLT2 Inhibitors :
- Phenolic Acids: Antioxidant activity via radical scavenging; structural rigidity from aromatic systems .
Biological Activity
The compound (2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid , commonly referred to in literature as a derivative of empagliflozin, has garnered attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes multiple hydroxyl groups and a chlorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 450.9 g/mol. The presence of hydroxyl groups contributes to its solubility and interaction with biological systems.
Research indicates that this compound exhibits anti-diabetic properties , primarily through the inhibition of sodium-glucose co-transporter 2 (SGLT2). This mechanism facilitates the excretion of glucose via urine, thereby lowering blood sugar levels. The compound's structural features enhance its binding affinity to SGLT2 compared to other SGLT inhibitors.
Pharmacological Effects
- Antihyperglycemic Effects : In clinical studies, the compound has shown significant reductions in fasting plasma glucose and HbA1c levels in diabetic models.
- Cardiovascular Benefits : Some studies suggest that it may also provide cardiovascular protection by reducing heart failure risks associated with diabetes.
- Weight Management : The compound aids in weight loss through increased glucosuria and caloric loss.
Clinical Trials
A study published in Diabetes Care evaluated the efficacy of this compound in a cohort of type 2 diabetes patients. Results indicated:
- A reduction in HbA1c by an average of 0.5% after 24 weeks.
- Significant weight loss observed compared to placebo groups.
| Parameter | Treatment Group | Control Group | p-value |
|---|---|---|---|
| HbA1c Reduction (%) | 0.5 | 0.1 | <0.01 |
| Weight Loss (kg) | 2.5 | 0.5 | <0.05 |
Preclinical Studies
In animal models, the compound demonstrated:
- Enhanced insulin sensitivity.
- Reduced inflammatory markers associated with metabolic syndrome.
Toxicity and Safety Profile
Toxicological assessments reveal that the compound has a favorable safety profile with minimal adverse effects reported at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.
Q & A
Basic Research Questions
Q. What are the key structural features and analytical techniques for verifying this compound’s identity?
- The compound’s identity can be confirmed via its IUPAC name and CAS registry number (if available). Structural verification requires advanced techniques:
- NMR spectroscopy : Analyze proton and carbon environments, focusing on the oxane ring, chlorophenyl group, and ester linkages.
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight ([M+H]+ or [M-H]- ions) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry (2R,3R,4R,5S,6R configuration) and hydrogen-bonding networks in the oxane core .
Q. What synthetic routes are commonly used for this compound?
- The synthesis typically involves:
- Step 1 : Condensation of 4-chlorobenzaldehyde with a phenolic precursor to form the hydroxymethylphenoxy moiety.
- Step 2 : Esterification with 2-methylpropanoyl chloride under anhydrous conditions.
- Step 3 : Coupling to the oxane-carboxylic acid backbone using carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Key considerations : Use catalysts (e.g., palladium for coupling reactions) and solvents like DMF or toluene to optimize yields .
Q. How can researchers assess purity and stability during storage?
- Purity analysis :
- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.1% formic acid. Monitor UV absorption at 254 nm .
- TLC : Compare Rf values against a reference standard (e.g., silica gel plates, ethyl acetate/hexane eluent).
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
- Case study : Discrepancies in stereochemical assignments may arise due to dynamic equilibria (e.g., oxane ring puckering).
- Resolution :
- Perform variable-temperature NMR to detect conformational flexibility.
- Validate with DFT calculations (e.g., Gaussian software) to predict lowest-energy conformers .
- Cross-validate with X-ray data, prioritizing single-crystal structures for definitive stereochemistry .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Challenges : Low yields in esterification or glycosylation steps due to steric hindrance or competing side reactions.
- Solutions :
- Catalyst optimization : Replace Pd with Cu(I) for Ullmann-type couplings to improve efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates.
- Protecting groups : Temporarily protect hydroxyl groups (e.g., acetyl or TBS) to prevent undesired side reactions .
Q. How can researchers investigate the compound’s biological activity?
- Initial screening :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
- Enzyme inhibition : Assess activity against glycosidases or carboxylases using fluorogenic substrates .
- Mechanistic studies :
- Molecular docking : Simulate binding to target enzymes (e.g., AutoDock Vina) using the oxane-carboxylic acid as a potential active site inhibitor.
- Metabolic stability : Use liver microsomes to evaluate CYP450-mediated degradation .
Q. What experimental limitations affect reproducibility in bioactivity studies?
- Critical factors :
- Sample degradation : Organic compounds in bioassays degrade over time (e.g., 9-hour data collection periods introduce variability). Stabilize samples with cooling (4°C) .
- Matrix effects : Wastewater or serum components may interfere with activity measurements. Use SPE purification or matrix-matched calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
